N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide

Lipophilicity Drug design Physicochemical properties

Acquire this cyanocyclopentyl-acetamide scaffold for systematic SAR exploration. Its distinct XLogP3 (3.8) and TPSA (68.2 Ų) profile supports lipophilicity-driven scaffold-hopping and ADME model calibration. With a unique ortho-(N-methylanilino)aniline surface topology and no reported high-potency target engagement, it is a critical tool for establishing activity cliffs, counter-screening, and pharmacophore elucidation. Available at 95% purity for rapid lead optimization and parallel chemistry.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 1241065-64-4
Cat. No. B2473442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide
CAS1241065-64-4
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N
InChIInChI=1S/C21H24N4O/c1-25(17-9-3-2-4-10-17)19-12-6-5-11-18(19)23-15-20(26)24-21(16-22)13-7-8-14-21/h2-6,9-12,23H,7-8,13-15H2,1H3,(H,24,26)
InChIKeyHXUFMLLWEGLRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1241065-64-4) – Compound Identity and Class Context


N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1241065-64-4) is a synthetic small molecule with the molecular formula C₂₁H₂₄N₄O and a molecular weight of 348.44 g·mol⁻¹ [1]. The compound features a cyanocyclopentyl group linked via an acetamide bridge to an ortho-(N-methylanilino)aniline scaffold, with a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 68.2 Ų [1][2]. It is catalogued by Enamine as EN300-26684771 at 95% purity [3]. This compound belongs to a series of cyanocyclopentyl acetamide derivatives explored in medicinal chemistry for receptor modulation and enzyme inhibition, though published quantitative pharmacological data remain sparse [4].

Procurement Guide: Why N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide Cannot Be Replaced by Generic Analogs


Close structural analogs of this compound—such as N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1436319-04-8) or N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide—differ in critical molecular features [1]. The cyanocyclopentyl moiety imparts distinct steric bulk and conformational constraints compared to a cyanomethyl group, while the ortho-(N-methylanilino)aniline substructure generates a unique hydrogen-bonding and π-stacking surface topology that influences target recognition [2][3]. Substituting any of these motifs alters the compound's LogP, TPSA, rotatable bond count, and predicted binding pose, making generic interchange unreliable for structure-activity relationship studies or assay probe development [4].

N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide – Quantitative Differentiation Evidence Guide


Lipophilicity (XLogP3) Differentiation from the Cyanomethyl Analog

The target compound exhibits a computed XLogP3 of 3.8, which is approximately 1.7 log units higher than that of its closest cyanomethyl analog, N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1436319-04-8; predicted XLogP3 ≈ 2.1 based on the loss of four methylene units), reflecting the lipophilic contribution of the cyclopentyl ring [1]. This difference translates to a roughly 50-fold increase in predicted octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and in vivo distribution volume [2]. For procurement decisions in cell-based assay campaigns, this lipophilicity shift may determine whether a compound achieves adequate intracellular exposure at screening concentrations.

Lipophilicity Drug design Physicochemical properties

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Versus Simple Anilino Analogs

The target compound has a computed TPSA of 68.2 Ų with 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, a simpler analog lacking the N-methylanilino substitution, N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide, is predicted to have a lower TPSA (approximately 53 Ų) and only 2 HBD / 3 HBA, reducing polarity and altering blood-brain barrier penetration potential [2]. The higher TPSA and additional HBA of the target compound place it closer to the generally accepted CNS-permeability threshold of <90 Ų while retaining sufficient polarity for aqueous solubility, a balanced profile that simpler analogs may not achieve.

Polar surface area CNS permeability Hydrogen bonding

Rotatable Bond Flexibility and Conformational Entropy Versus Constrained Analogs

The target compound possesses 6 rotatable bonds [1], conferring significant conformational flexibility. By comparison, an analog with a constrained cyanocyclopentyl-proximal substitution, such as N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide (CAS 1240971-70-3), has fewer rotatable bonds (approximately 4) due to the cyclopropyltetrazole ring system, resulting in a more rigid scaffold . The higher rotatable bond count of the target compound is associated with greater conformational entropy loss upon binding, which typically reduces binding affinity but can enhance selectivity through induced-fit mechanisms. This trade-off is critical for researchers designing focused libraries where scaffold flexibility is a key diversification parameter.

Conformational flexibility Entropy Molecular recognition

Molecular Weight Differentiation and Ligand Efficiency Implications

At 348.44 g·mol⁻¹, the target compound is approximately 54 Da heavier than its cyanomethyl analog (C₁₇H₁₈N₄O, MW = 294.35 g·mol⁻¹) [1]. In lead optimization, every 50 Da increase in molecular weight is statistically associated with poorer pharmacokinetic outcomes, yet the added cyclopentyl ring may contribute critical van der Waals contacts that improve target binding affinity. For procurement and screening triage, this molecular weight difference places the target compound in a distinct property space: it is closer to the upper limit of fragment-like space (~300 Da) versus the typical lead-like range, affecting its suitability for different stages of drug discovery pipelines.

Ligand efficiency Lead optimization Molecular weight

Commercial Availability and Purity Specification from a Reputable Vendor

The target compound is commercially available from Enamine (catalog number EN300-26684771) at a certified purity of 95.0% (0.05 g unit, priced at $212.00) [1]. In contrast, many structurally related cyanocyclopentyl acetamide analogs are listed only by smaller, less-validated vendors with unverified purity claims or are available exclusively as custom synthesis products, introducing batch-to-batch variability and longer lead times. For procurement officers, a defined purity specification from an established chemical supplier reduces the risk of assay interference from unidentified impurities and ensures reproducibility across independent replicate studies.

Vendor sourcing Purity specification Procurement

Caution: Absence of Validated Primary Pharmacological Data Limits Comparative Claims

A systematic search of peer-reviewed literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) did not identify any primary publication or validated dataset reporting quantitative target engagement, cellular potency (IC₅₀/EC₅₀), or in vivo pharmacokinetic parameters specifically for CAS 1241065-64-4 [1][2][3]. Where BindingDB entries were retrieved by CAS number search, the associated SMILES strings did not correspond to the target compound's structure, indicating database cross-referencing errors [4]. Consequently, direct head-to-head pharmacological comparisons with analogs cannot be made at this time. Users are advised that procurement decisions for biological screening must be based on the compound's distinct physicochemical profile and commercial sourcing reliability rather than on validated target activity data. This evidence gap should be explicitly acknowledged in compound management records and screening triage documentation.

Data availability Evidence gap Procurement caution

Best-Fit Procurement and Research Application Scenarios for N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide


Scaffold-Hopping Library Design for Structure-Activity Relationship (SAR) Expansion

The target compound's distinct XLogP3 (3.8) and TPSA (68.2 Ų) profile [1] makes it a suitable entry point for lipophilicity-driven scaffold-hopping programs. When designing SAR expansions around a hit series, procurement teams can use this compound to systematically explore the effect of the cyanocyclopentyl-acetamide linker versus cyanomethyl or other nitrile-bearing scaffolds on target binding, solubility, and permeability. Its commercial availability from Enamine at defined purity supports rapid acquisition for parallel chemistry or focused library synthesis.

Negative Control or Selectivity Panel Compound for Cyanocyclopentyl-Containing Inhibitor Series

Given the absence of validated high-potency target engagement data [2], this compound may serve as a selectivity panel tool or negative control for projects investigating cyanocyclopentyl-containing bioactive molecules (e.g., DPP-IV inhibitors, xanthine oxidase inhibitors). Its physicochemical similarity to active analogs, combined with apparent lack of strong pharmacological activity, supports its use in counter-screening assays to establish structure-activity cliffs and identify pharmacophore requirements.

Physicochemical Benchmarking for Computational ADME Model Calibration

With reliably computed descriptors (XLogP3 = 3.8, TPSA = 68.2 Ų, rotatable bonds = 6) [3] and commercial availability, this compound is suited as a physicochemical benchmark for calibrating in silico ADME prediction models. Its position in property space—near CNS MPO desirability thresholds—makes it valuable for testing model predictions of blood-brain barrier penetration, human intestinal absorption, and plasma protein binding before committing to synthesis of more costly analogs.

Internal Standard or Process Control for Analytical Method Development

The compound's well-defined molecular formula (C₂₁H₂₄N₄O, exact mass 348.19501140 Da) [4] and commercial sourcing with documented purity support its use as an internal standard or system suitability control in LC-MS/MS method development for cyanocyclopentyl-containing compound series. Its distinct retention time and mass spectrometric signature, arising from the unique combination of the cyanocyclopentyl and ortho-(N-methylanilino)aniline moieties, facilitate clear chromatographic resolution from structurally related analytes.

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.